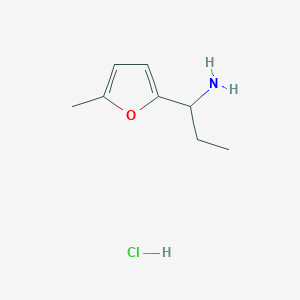

1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride

Description

Structural Characterization of 1-(5-Methylfuran-2-yl)propan-1-amine Hydrochloride

Molecular Architecture and Stereochemical Configuration

The fundamental molecular structure of this compound consists of a five-membered furan ring substituted with a methyl group at the 5-position and connected to a propan-1-amine chain through the 2-position of the furan ring. The compound's molecular formula C₈H₁₄ClNO reflects the presence of the hydrochloride salt form, which significantly influences the compound's solubility and crystalline properties. The furan ring system provides aromatic character to the molecule, while the propyl chain introduces conformational flexibility and the chiral center creates stereochemical complexity.

The structural arrangement demonstrates the integration of multiple functional groups within a compact molecular framework. The methylfuran moiety contributes electron-rich aromatic character, while the primary amine group provides basic functionality that becomes protonated in the hydrochloride salt form. The propyl linker between these functional groups creates a specific spatial relationship that influences both the compound's conformational preferences and its potential interactions with biological targets. The overall molecular architecture represents a balanced combination of rigidity from the furan ring and flexibility from the aliphatic chain components.

Chiral Center Analysis: (R)- vs (S)-Enantiomer Differentiation

The stereochemical complexity of 1-(5-methylfuran-2-yl)propan-1-amine arises from the presence of an asymmetric carbon center at the 1-position of the propan-1-amine chain, where four different substituents are attached: the amino group, a hydrogen atom, an ethyl group, and the 5-methylfuran-2-yl moiety. This configuration generates two distinct enantiomers designated as (R) and (S) according to Cahn-Ingold-Prelog priority rules. The (R)-enantiomer corresponds to the dextrorotatory form, while the (S)-enantiomer represents the levorotatory configuration, each exhibiting unique three-dimensional spatial arrangements.

The stereochemical differentiation between these enantiomers becomes particularly significant when considering their potential biological activities and chemical reactivities. The (R)-1-(5-methylfuran-2-yl)propan-1-amine hydrochloride has been specifically characterized with the Chemical Abstracts Service registry number 779340-50-0, indicating its recognition as a distinct chemical entity. The (S)-enantiomer, with molecular formula C₈H₁₃NO and molecular weight 139.19 grams per mole, demonstrates similar structural features but with opposite spatial arrangement around the chiral center. These stereochemical differences can lead to dramatically different binding affinities, metabolic pathways, and overall biological profiles for each enantiomer.

| Enantiomer | CAS Number | Molecular Weight | Stereochemical Configuration |

|---|---|---|---|

| (R)-form | 779340-50-0 | 175.65 g/mol (HCl salt) | R-configuration at C-1 |

| (S)-form | 473732-95-5 | 139.19 g/mol (free base) | S-configuration at C-1 |

X-ray Crystallographic Data for Salt Form Verification

The hydrochloride salt formation significantly influences the crystalline structure and packing arrangements of this compound. X-ray crystallographic analysis provides definitive structural confirmation through the determination of precise atomic coordinates, bond lengths, and intermolecular interactions within the crystal lattice. The salt formation process involves protonation of the primary amine group, creating a positively charged ammonium center that forms ionic interactions with the chloride anion, fundamentally altering the compound's solid-state properties compared to the neutral free base form.

The crystallographic data reveals specific intermolecular hydrogen bonding patterns that stabilize the crystal structure. The protonated amine group serves as a hydrogen bond donor, forming multiple contacts with the chloride anion and potentially with neighboring molecules through additional hydrogen bonding interactions. These interactions create a three-dimensional network that determines the compound's melting point, solubility characteristics, and stability under various storage conditions. The crystal packing also influences the compound's dissolution behavior and bioavailability when used in pharmaceutical applications.

Spectroscopic Identification Methods

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of this compound through detailed analysis of both proton and carbon-13 environments. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals that allow unambiguous identification of each structural component within the molecule. The furan ring protons appear as distinct multiplets in the aromatic region, typically between 6.0 and 7.5 parts per million, with specific coupling patterns that reflect the substitution pattern and electronic environment of the heterocyclic system.

The methyl group attached to the furan ring generates a sharp singlet resonance around 2.3 parts per million, providing a reliable diagnostic signal for structural confirmation. The propyl chain protons exhibit characteristic multiplicities reflecting their different chemical environments: the methine proton adjacent to the amine group appears as a complex multiplet due to coupling with both the amine protons and the adjacent methylene group, while the terminal methyl group displays a characteristic triplet pattern. The amine protons in the hydrochloride salt form typically appear as broad resonances due to rapid exchange with solvent molecules and the influence of the ionic environment.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural verification through analysis of the carbon framework. The furan carbon atoms exhibit characteristic chemical shifts reflecting their aromatic character and the influence of the oxygen heteroatom. The methyl-substituted carbon appears upfield compared to unsubstituted positions, while the carbon bearing the propyl substituent shows distinct chemical shift characteristics. The aliphatic carbons of the propyl chain display expected chemical shifts corresponding to their specific environments, with the carbon bearing the amine group appearing most downfield among the aliphatic carbons due to the electron-withdrawing effect of the nitrogen atom.

Fourier-Transform Infrared (FT-IR) Vibrational Profiling

Fourier-Transform Infrared spectroscopy provides detailed vibrational analysis that characterizes the functional groups present in this compound. The infrared spectrum exhibits distinctive absorption bands that correspond to specific molecular vibrations, allowing identification and confirmation of key structural features. The most prominent spectral features include characteristic absorptions from the furan ring system, the primary amine salt functionality, and the aliphatic components of the propyl chain.

The furan ring system generates characteristic absorptions in multiple regions of the infrared spectrum. The carbon-carbon stretching vibrations of the aromatic ring appear in the range of 1400 to 1600 wavenumbers, while the carbon-oxygen stretching of the furan ring typically occurs around 1200 to 1300 wavenumbers. The out-of-plane bending vibrations of the furan ring protons create distinctive fingerprint absorptions below 1000 wavenumbers that provide specific identification of the substitution pattern and ring geometry.

The primary amine hydrochloride functionality exhibits characteristic infrared absorption patterns that differ significantly from the free base form. The protonated amine group typically shows broad, intense absorptions in the range of 2400 to 3200 wavenumbers due to nitrogen-hydrogen stretching vibrations of the ammonium ion. These absorptions often appear as multiple overlapping bands due to different hydrogen bonding environments and Fermi resonance effects. The presence of the chloride anion influences the overall spectral profile through ionic interactions that affect the vibrational frequencies of the ammonium group.

| Functional Group | Wavenumber Range (cm⁻¹) | Absorption Intensity | Characteristic Features |

|---|---|---|---|

| Furan C=C stretch | 1400-1600 | Medium to Strong | Multiple bands |

| Furan C-O stretch | 1200-1300 | Strong | Sharp, distinctive |

| NH₃⁺ stretch | 2400-3200 | Strong, Broad | Multiple overlapping bands |

| Aliphatic C-H | 2850-3000 | Medium | Multiple peaks |

Computational Chemistry Insights

Density Functional Theory (DFT)-Optimized Molecular Geometry

Density Functional Theory calculations provide detailed insights into the optimized molecular geometry of this compound through quantum mechanical analysis of electronic structure and energetic considerations. The computational approach allows determination of preferred conformations, bond lengths, bond angles, and dihedral angles that characterize the three-dimensional structure of both the neutral molecule and the protonated salt form. These calculations incorporate electron correlation effects and exchange interactions that govern the molecular geometry and provide reliable predictions of structural parameters.

The optimized geometry reveals specific conformational preferences that arise from the interplay between steric effects, electronic interactions, and intramolecular hydrogen bonding possibilities. The furan ring maintains its characteristic planar geometry with bond lengths and angles consistent with aromatic character, while the propyl chain adopts conformations that minimize steric clashes between substituents. The presence of the chiral center introduces asymmetry that influences the overall molecular shape and creates distinct energy minima for different rotational conformers around the carbon-carbon bonds.

Computational analysis of both enantiomers demonstrates that while the bond lengths and angles remain essentially identical, the spatial arrangements create mirror-image relationships that can lead to different interaction profiles with chiral environments. The calculated molecular geometries provide essential parameters for understanding the compound's three-dimensional structure and predicting its behavior in various chemical and biological contexts. The optimization process also identifies potential weak intramolecular interactions that may stabilize specific conformations and influence the compound's overall stability and reactivity patterns.

Properties

IUPAC Name |

1-(5-methylfuran-2-yl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO.ClH/c1-3-7(9)8-5-4-6(2)10-8;/h4-5,7H,3,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URFQDTRFLKESTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(O1)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

The predominant preparation method for 1-(5-methylfuran-2-yl)propan-1-amine hydrochloride is reductive amination of 5-methylfuran-2-carboxaldehyde with a suitable amine, followed by salt formation with hydrochloric acid.

Starting Material Preparation:

The synthesis begins with 5-methylfuran-2-carboxaldehyde, which can be commercially sourced or prepared via oxidation of 5-methylfuran derivatives.Reductive Amination:

The aldehyde undergoes reductive amination with propan-1-amine or its chiral variant under mild conditions. A common reducing agent is sodium triacetoxyborohydride, which selectively reduces the imine intermediate to the amine without over-reduction.Hydrochloride Salt Formation:

The free amine product is treated with hydrochloric acid to form the corresponding hydrochloride salt, improving crystallinity and handling properties.

Detailed Reaction Conditions and Reagents

| Step | Reagents and Conditions | Notes |

|---|---|---|

| Preparation of aldehyde | Oxidation of 5-methylfuran derivatives | Controlled oxidation to avoid ring damage |

| Reductive amination | 5-methylfuran-2-carboxaldehyde + propan-1-amine + NaBH(OAc)3 | Mild acidic pH (around 5-6), room temperature to 25°C |

| Hydrochloride salt formation | Treatment with HCl (gas or aqueous) | Ensures formation of stable crystalline salt |

- Reducing Agent: Sodium triacetoxyborohydride is preferred for its selectivity and mildness, preventing side reactions on the furan ring.

- Solvent: Common solvents include dichloromethane or methanol, facilitating solubility and reaction kinetics.

- Temperature: Typically performed at ambient temperature to maintain stereochemical integrity.

Enantiomeric Considerations and Purity

The compound is chiral, and the preparation methods often aim to produce enantiomerically enriched or pure forms.

| Method | Yield (%) | Purity (%) | Enantiomeric Excess (ee) (%) | Notes |

|---|---|---|---|---|

| Asymmetric reductive amination | 65–75 | ≥98 | 92–96 | Uses chiral catalysts (e.g., Ru-BINAP complexes) |

| Chiral resolution post-synthesis | 40–50 | ≥99 | >99 | Separation using chiral HPLC columns |

- Asymmetric Catalysis: Employing chiral catalysts during reductive amination preserves stereochemistry and enhances enantiomeric excess.

- Chiral Resolution: Post-synthetic separation via chiral chromatography can achieve higher purity but at lower overall yield.

Analytical Confirmation of Product

Verifying the structural integrity and salt formation is critical.

| Analytical Technique | Purpose | Key Indicators |

|---|---|---|

| X-ray Crystallography | Confirm stereochemistry and salt formation | Visualization of hydrogen bonding between amine and chloride ion |

| FT-IR Spectroscopy | Identify functional groups | N–H stretching (2500–3000 cm⁻¹), Cl⁻ vibrations (600–800 cm⁻¹) |

| Elemental Analysis | Confirm elemental composition | C, H, N, Cl within ±0.3% of theoretical values |

Industrial Scale Considerations

- Scale-Up: Industrial production adapts the lab-scale reductive amination to continuous flow reactors, optimizing parameters to maintain yield and enantiomeric purity.

- Purification: Advanced chromatographic techniques and crystallization methods are employed to ensure high purity.

- Safety: The process controls exposure to hydrochloric acid and reducing agents, ensuring operator safety and environmental compliance.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Outcome | Remarks |

|---|---|---|---|

| Aldehyde preparation | Oxidation of 5-methylfuran derivatives | 5-methylfuran-2-carboxaldehyde | Requires controlled oxidation |

| Reductive amination | 5-methylfuran-2-carboxaldehyde + propan-1-amine + NaBH(OAc)3 | (R)- or (S)-1-(5-methylfuran-2-yl)propan-1-amine | Chiral catalysts improve ee |

| Hydrochloride salt formation | Treatment with HCl | This compound | Enhances stability and solubility |

| Purification | Chromatography, crystallization | High purity, enantiomeric excess | Critical for pharmaceutical use |

Research Findings and Notes

- The reductive amination step is sensitive to pH and temperature, which influence yield and stereochemical outcome.

- Sodium triacetoxyborohydride is preferred over sodium borohydride due to its selectivity and compatibility with sensitive furan rings.

- The hydrochloride salt form is preferred for its improved handling and biological compatibility.

- Asymmetric synthesis using chiral catalysts such as Ru-BINAP complexes yields high enantiomeric excess, critical for drug development applications.

- Analytical techniques like X-ray crystallography and chiral HPLC are essential for confirming structure and purity.

Chemical Reactions Analysis

1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the amine group, where the hydrochloride salt can be replaced by other nucleophiles, forming different derivatives.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₈H₁₄ClNO

- Molecular Weight : 175.66 g/mol

- CAS Number : 779340-50-0

The compound features a furan ring, which is significant in many biological activities, and an amine group that contributes to its interaction with biological targets.

Fluorescent Ligands for Receptor Studies

One of the notable applications of 1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride is its use in the design of fluorescent ligands targeting chemokine receptors, particularly CXCR2. These ligands serve as tools for studying receptor interactions and dynamics in living cells.

Key Findings :

- The compound was incorporated into fluorescent probes that facilitate real-time imaging of receptor binding and activity.

- It enables the kinetic and equilibrium analysis of negative allosteric modulators (NAMs), providing insights into their mechanism of action .

Potential Therapeutic Applications

The inhibition of CXCR2 has been linked to various pulmonary diseases and cancers. Research indicates that compounds like this compound can act as NAMs, which may lead to novel therapeutic strategies for conditions such as chronic obstructive pulmonary disease (COPD) and certain types of cancer.

Case Studies :

- A study demonstrated that fluorescent ligands based on this compound could effectively bind to CXCR2, highlighting its potential role in drug development targeting inflammatory pathways .

Data Table: Comparison of Applications

Mechanism of Action

The mechanism of action of 1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Substituent Impact on Properties

- Heterocyclic Rings : Thiazole () and benzoxazole () substituents introduce nitrogen and oxygen heteroatoms, altering electronic properties and hydrogen-bonding capacity compared to the methylfuran group in the target compound.

- Aromatic vs. Non-Aromatic Groups: Thiophene () and phenyl () substituents increase aromaticity and hydrophobicity, whereas furan derivatives (e.g., ) may offer better solubility due to oxygen’s electronegativity .

- Halogenation : Chloro-fluoro substituents () enhance metabolic stability and binding affinity in drug design, a feature absent in the target compound but relevant for comparative drug-likeness assessments .

Key Research Findings

- Molecular Weight Trends : The target compound’s estimated molecular weight (~175–181 g/mol) aligns with furan/thiazole derivatives but is lower than benzoxazole or halogenated analogs (224–225 g/mol) .

- Purity and Characterization : Most compounds in the evidence are reported at ≥95% purity, with structural confirmation via NMR and HRMS (e.g., ). This suggests rigorous quality control standards applicable to the target compound .

- Thermal Stability : Melting points and decomposition data are absent in the evidence, but cyclopropane-containing analogs () may exhibit lower thermal stability due to ring strain .

Biological Activity

1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in relation to its interactions with chemokine receptors. This article synthesizes the current understanding of its biological activity, focusing on its role as a ligand for the CXC chemokine receptor 2 (CXCR2), which is implicated in various inflammatory processes and diseases.

Overview of CXCR2 and Its Importance

CXCR2 is a G-protein-coupled receptor (GPCR) that plays a critical role in mediating the inflammatory response by regulating neutrophil chemotaxis and activation. It is expressed in various tissues, including lung, colon, and ovarian cancer cells, making it a significant target for therapeutic intervention in inflammatory diseases and cancer metastasis .

The compound has been studied as a potential antagonist for CXCR2. Research indicates that it binds to the receptor, influencing downstream signaling pathways associated with inflammation and cancer progression. Specifically, studies have shown that this compound exhibits varying degrees of inhibitory potency against CXCR2, as demonstrated through NanoBiT assays .

Inhibitory Potency

A summary of the inhibitory potencies (pIC50 values) of this compound compared to other known CXCR2 antagonists is presented in Table 1:

| Compound | pIC50 ± SEM |

|---|---|

| R-Navarixin (reference) | 8.54 ± 0.04 |

| This compound | 7.62 ± 0.05 |

| Other analogs | Varies (7.54 - 8.87) |

This data indicates that while the compound shows significant activity against CXCR2, it is less potent than R-Navarixin, which has been extensively studied for its therapeutic potential .

Study on Fluorescent Ligands

In a recent study focusing on fluorescent ligands targeting CXCR2, researchers synthesized various derivatives of this compound. These derivatives were evaluated for their binding affinity and functional activity in cellular assays. The results indicated that modifications to the furan ring significantly affected the binding characteristics and biological activity .

Implications for Inflammatory Diseases

Given the role of CXCR2 in inflammation, compounds like this compound are being explored for their potential applications in treating conditions such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis. The ability to modulate CXCR2 activity could lead to new therapeutic strategies aimed at reducing inflammation and improving patient outcomes .

Q & A

Basic: What are the recommended synthetic routes for 1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride?

The synthesis typically involves nucleophilic substitution followed by hydrochloride salt formation . For analogs like 1-cyclopropylpropan-1-amine hydrochloride, a common method is reacting cyclopropylmethylamine with methyl iodide under controlled conditions, followed by HCl addition . For heterocyclic variants (e.g., 1-(1,3-thiazol-2-yl)propan-1-amine hydrochloride), coupling reactions between amines and activated furan derivatives (e.g., brominated methylfuran) are employed, with purification via recrystallization . Key reagents include methyl iodide, potassium hydride (for deprotonation), and HCl gas for salt formation .

Basic: How can researchers characterize the purity and structure of this compound?

Analytical techniques include:

- NMR spectroscopy : To confirm the presence of the 5-methylfuran moiety (δ ~6.2–6.4 ppm for furan protons) and propan-1-amine backbone.

- HPLC-MS : For purity assessment (≥95% is standard for research-grade compounds) and molecular weight confirmation (theoretical MW: ~213.7 g/mol, based on C₉H₁₄ClNO) .

- X-ray crystallography : If single crystals are obtainable, this resolves stereochemical ambiguities (e.g., salt conformation) .

Advanced: What reaction mechanisms dominate its chemical behavior?

The compound’s reactivity is influenced by:

- Amine group : Participates in Schiff base formation with carbonyl compounds or alkylation with electrophiles (e.g., alkyl halides).

- Furan ring : Susceptible to electrophilic aromatic substitution (e.g., nitration) or oxidation (e.g., with KMnO₄ to form diketones) .

- Hydrochloride salt : Enhances solubility in polar solvents (e.g., water, ethanol) but may reduce nucleophilicity of the amine. Reaction conditions (pH, solvent) must be optimized to balance salt dissociation and amine reactivity .

Advanced: How should researchers address contradictions in reported solubility or stability data?

Existing safety data sheets (SDS) for similar compounds often lack solubility, pH, or stability data (e.g., "No data available" for water solubility in ) . To resolve this:

- Perform empirical testing : Use shake-flask methods for solubility in water, DMSO, and ethanol.

- Conduct accelerated stability studies : Expose the compound to heat (40–60°C), light, and humidity, monitoring degradation via TLC or HPLC .

Advanced: What strategies optimize synthetic yield and purity?

- Temperature control : Low temperatures (−10°C to 0°C) during amine alkylation minimize side reactions (e.g., over-alkylation).

- Catalyst selection : Use phase-transfer catalysts (e.g., TBAB) for heterogeneous reactions involving aqueous/organic mixtures.

- Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/ether) to isolate the hydrochloride salt .

Basic: What purification methods are effective for this hydrochloride salt?

- Recrystallization : Dissolve the crude product in hot ethanol, then add diethyl ether dropwise to induce crystallization .

- Wash cycles : Use cold ether to remove unreacted starting materials or organic byproducts.

- Lyophilization : For hygroscopic batches, freeze-drying ensures solvent-free, stable powder .

Advanced: How can computational tools predict its pharmacological activity?

- QSAR modeling : Compare its structure to bioactive amines (e.g., duloxetine analogs in ) to predict receptor binding (e.g., serotonin transporters) .

- Docking studies : Use the furan ring’s electron-rich π-system to simulate interactions with enzyme active sites (e.g., cytochrome P450) .

Advanced: What experimental protocols assess its stability under physiological conditions?

- Simulated gastric fluid (SGF) assay : Incubate at pH 1.2 (37°C, 24h) to evaluate acid resistance.

- Plasma stability test : Monitor degradation in rat or human plasma via LC-MS to estimate half-life .

- Light exposure test : Use a photostability chamber (ICH Q1B guidelines) to identify photodegradants .

Methodological Notes

- Safety : Handle hydrochloride salts in fume hoods; amine vapors can irritate mucous membranes .

- Data gaps : Prioritize empirical validation for properties like partition coefficient (logP) and vapor pressure, which are critical for pharmacokinetic modeling but often unreported .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.